physicochemical characteristics of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
physicochemical characteristics of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Foreword: The following guide addresses the physicochemical properties of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. It is important to note that while this specific molecule is of significant interest for applications in materials science, direct and extensive experimental data is not widely available in peer-reviewed literature. Therefore, this document adopts a predictive and comparative approach, grounding its analysis in the well-documented characteristics of structurally analogous 1,2,4-triazole derivatives. This methodology provides a robust framework for researchers and drug development professionals to anticipate the behavior of the target compound and to design appropriate experimental validation strategies.
Molecular Overview and Strategic Importance
The 1,2,4-triazole scaffold is a cornerstone in both medicinal chemistry and materials science.[1][2] Its nitrogen-rich aromatic core imparts high thermal stability and influences electron distribution, making it a privileged structure for developing pharmaceuticals and functional organic materials.[2][3] The title compound, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, is a member of a class of materials with significant potential in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).
The molecular design incorporates several key features:
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A 1,2,4-Triazole Core: This central heterocycle is known for its wide energy gap and deep Highest Occupied Molecular Orbital (HOMO) level, which are critical for functioning as an electron-transport and/or hole-blocking material.[4]
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Two 4-tert-butylphenyl Substituents: The bulky tert-butyl groups are strategically included to inhibit intermolecular stacking (π-π interactions) and prevent crystallization in thin films. This promotes the formation of stable amorphous morphologies, which is crucial for the longevity and efficiency of electronic devices.
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A Phenyl Group at the 4-position: This substituent disrupts the planarity of the molecule, further contributing to its amorphous nature and influencing the electronic properties of the triazole core.
By analogy with similar compounds like TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole), the title molecule is anticipated to be a high-performance material for blue phosphorescent OLEDs, where its high triplet energy can effectively confine excitons within the emissive layer.[4]
Caption: Proposed synthetic workflow for the target 1,2,4-triazole derivative.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established literature methods for analogous compounds. [5]
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Step 1: Acylation: To a stirred solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a base) at 0 °C, add 4-tert-butylbenzoyl chloride (2.2 eq) dropwise.
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Step 2: Intermediate Formation: Allow the reaction to warm to room temperature and stir for 12-24 hours to form the N,N'-bis(4-tert-butylbenzoyl)phenylhydrazine intermediate.
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Step 3: Cyclization: Isolate the intermediate. Add phosphorus oxychloride (POCl₃) and heat the mixture under reflux for 4-6 hours. The POCl₃ acts as a dehydrating agent, which is essential for promoting the ring-closure reaction to form the thermodynamically stable triazole ring.
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Step 4: Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., NaHCO₃ solution). The resulting precipitate is filtered, washed thoroughly with water, and dried.
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Step 5: Recrystallization/Sublimation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/toluene mixture). For high-purity applications like OLEDs, a final purification step of temperature-gradient sublimation is required.
Expected Spectroscopic Characteristics
Structural confirmation would rely on standard spectroscopic techniques. The expected data, based on analogues, is as follows: [3][6]
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H-NMR | Singlet ~1.3-1.4 ppm (18H, -C(CH₃)₃). Multiplets ~7.2-7.8 ppm (17H, Ar-H). | The tert-butyl protons are magnetically equivalent and shielded. The aromatic protons on the three distinct phenyl rings will appear as complex multiplets. |
| ¹³C-NMR | Signals ~31-32 ppm (-C(CH₃)₃) and ~35 ppm (-C (CH₃)₃). Aromatic signals ~120-155 ppm. Two distinct signals for the triazole ring carbons (C3/C5) would be expected in the 150-160 ppm range. | Confirms the presence of all carbon environments. The high chemical shift of the triazole carbons is characteristic of their electron-deficient nature. |
| FT-IR (cm⁻¹) | ~2960 (C-H stretch, aliphatic), ~3050 (C-H stretch, aromatic), ~1610, 1500 (C=C and C=N ring stretching). | Absence of N-H or C=O stretches confirms complete cyclization. |
| Mass Spec (HRMS) | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₃₂H₃₃N₃. | Provides definitive confirmation of the molecular formula. |
Physicochemical Properties
The physical and chemical properties of the title compound dictate its performance and processability.
Predicted Structural & Thermal Properties
The introduction of three bulky phenyl rings around the central triazole core forces a non-planar conformation. This steric hindrance is critical for preventing crystallization.
| Property | Predicted Value / Observation | Basis for Prediction & Significance |
| Melting Point (mp) | > 230 °C | High molecular weight and aromatic content. The analogue TAZ melts at 231-235 °C. [4]A high melting point indicates strong intermolecular forces and good thermal stability. |
| Decomposition Temp. (Td) | > 350 °C (5% weight loss, TGA) | The aromatic and heterocyclic structure imparts excellent thermal stability, a prerequisite for the vacuum deposition processes used in OLED fabrication. |
| Dihedral Angles | Phenyl rings twisted ~35-70° relative to the triazole ring. | X-ray data from similar triazoles show significant twisting. [7][8]This non-planar structure is key to achieving a stable amorphous state. |
| Solubility | Soluble in common organic solvents like chloroform, THF, and toluene. | The tert-butyl groups enhance solubility, facilitating solution-based characterization and processing. |
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
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Place 5-10 mg of the purified sample into a platinum or alumina TGA pan.
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Place the pan in the TGA furnace.
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Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
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Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Predicted Electronic and Photophysical Properties
The electronic properties are paramount for the compound's function in an OLED. The wide bandgap nature of triazoles makes them excellent candidates for host materials or electron-transport/hole-blocking layers.
Electrochemical Characteristics
The HOMO and LUMO energy levels determine the efficiency of charge injection and transport. These can be predicted based on the well-characterized analogue, TAZ. [4]
| Parameter | Predicted Value (eV) | Significance in OLEDs |
|---|---|---|
| HOMO Level | ~ -6.4 eV | A deep HOMO level effectively blocks holes from leaking out of the emissive layer, confining them for efficient recombination. |
| LUMO Level | ~ -2.7 eV | A low-lying LUMO level facilitates the injection and transport of electrons from the cathode or adjacent electron-transport layer. |
| Energy Gap (E_g) | ~ 3.7 eV | The wide energy gap ensures the material is transparent in the visible region and has a high triplet energy, necessary for hosting blue phosphorescent emitters. |
Caption: Role of the target triazole as an Electron-Transport (ETL) and Hole-Blocking Layer (HBL).
Photophysical Characteristics
The compound is expected to be a UV absorber and a blue-violet emitter.
| Parameter | Predicted Value | Basis for Prediction & Significance |
| Absorption (λ_max) | ~280-290 nm (in Chloroform) | Based on the π-π* transitions of the aromatic system. TAZ shows a λ_max at 280 nm. [4]Replacing biphenyl with tert-butylphenyl may cause a slight blue shift. |
| Emission (λ_em) | ~360-380 nm (in Chloroform) | Expected to be a fluorescent material with emission in the near-UV or violet region. TAZ emits at 372 nm. This high-energy emission is consistent with a wide energy gap. |
| Quantum Yield | Moderate to High | Many highly conjugated 4H-1,2,4-triazoles are known to be highly luminescent. [3][9] |
Experimental Protocol: Cyclic Voltammetry (CV)
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Preparation: Prepare a ~1 mM solution of the compound in a dry, degassed solvent (e.g., dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
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Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
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Measurement: Scan the potential to measure the oxidation and reduction peaks. Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.
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Calculation:
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HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
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LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
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The choice of 5.1 eV as the absolute energy of the Fc/Fc⁺ couple is a widely accepted standard for converting electrochemical potentials to vacuum energy levels.
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Conclusion and Future Outlook
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a strategically designed molecule with significant potential as a high-performance material in organic electronics. Based on robust data from structurally related compounds, it is predicted to possess high thermal stability, a deep HOMO level (~ -6.4 eV), and a wide energy gap, making it an ideal candidate for an electron-transporting and hole-blocking layer in OLEDs. Its bulky tert-butylphenyl groups are expected to ensure a stable amorphous morphology, which is critical for device longevity.
While these predictions provide a strong foundation, experimental validation is the essential next step. Future research should focus on the synthesis and thorough characterization of this compound, including single-crystal X-ray diffraction, detailed photophysical analysis (including quantum yield and triplet energy measurements), and its incorporation into prototype OLED devices to confirm its performance. The insights gained will be invaluable for the rational design of next-generation organic electronic materials.
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